molecular formula C51H78N10O15 B12382121 H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH

H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH

Cat. No.: B12382121
M. Wt: 1071.2 g/mol
InChI Key: FNIVKRIILHUCCM-IDDJSEAQSA-N
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Description

The compound “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” is a peptide composed of nine amino acids: glutamic acid, isoleucine, valine, leucine, tryptophan, serine, aspartic acid, isoleucine, and proline. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Detaching the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimized reaction conditions ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes or biotinylation reagents under mild conditions.

Major Products

The major products of these reactions include modified peptides with altered functional groups, such as disulfide-bonded peptides, reduced peptides, and fluorescently labeled peptides.

Scientific Research Applications

Peptides like “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as probes to study protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic agents for diseases like cancer and diabetes.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors or enzymes, modulating their activity. For example, peptides can inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with membrane receptors.

Comparison with Similar Compounds

Similar Compounds

    H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH: is similar to other peptides with sequences containing hydrophobic and aromatic amino acids.

    This compound: can be compared to peptides like and .

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of amino acids like tryptophan and proline can significantly influence the peptide’s conformation and biological activity.

Properties

Molecular Formula

C51H78N10O15

Molecular Weight

1071.2 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H78N10O15/c1-9-27(7)41(59-43(67)31(52)17-18-38(63)64)49(73)58-40(26(5)6)48(72)56-33(20-25(3)4)44(68)54-34(21-29-23-53-32-15-12-11-14-30(29)32)45(69)57-36(24-62)47(71)55-35(22-39(65)66)46(70)60-42(28(8)10-2)50(74)61-19-13-16-37(61)51(75)76/h11-12,14-15,23,25-28,31,33-37,40-42,53,62H,9-10,13,16-22,24,52H2,1-8H3,(H,54,68)(H,55,71)(H,56,72)(H,57,69)(H,58,73)(H,59,67)(H,60,70)(H,63,64)(H,65,66)(H,75,76)/t27-,28-,31-,33-,34-,35-,36-,37-,40-,41-,42-/m0/s1

InChI Key

FNIVKRIILHUCCM-IDDJSEAQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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